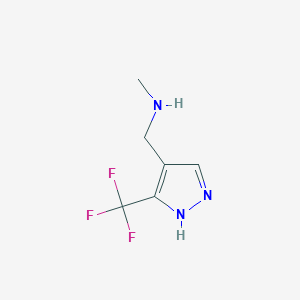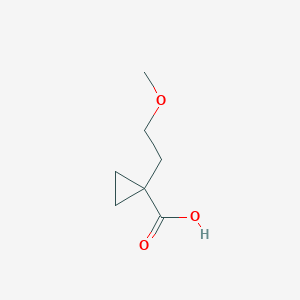![molecular formula C14H12ClNO2 B1530389 Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate CAS No. 1370587-28-2](/img/structure/B1530389.png)
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Vue d'ensemble
Description
“Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate” is a chemical compound with the CAS Number 1370587-28-2 . It has a molecular weight of 261.71 . The IUPAC name for this compound is "methyl 4-[(6-chloro-3-pyridinyl)methyl]benzoate" .
Physical and Chemical Properties This compound is a solid . Its melting point is between 80 - 83 degrees Celsius .
Applications De Recherche Scientifique
Photophysical Properties of Modified Methyl Salicylate Derivatives
Research on S, N, and Se-modified methyl salicylate derivatives, including compounds structurally related to Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate, explored their photophysical properties. These studies revealed that modifications can significantly alter absorption spectra and emission characteristics, providing insights into the design of materials for optical applications (Yoon et al., 2019).
Synthesis and Structural Analysis
Investigations into the synthesis and structural characterization of related compounds have facilitated the development of novel chemical synthesis methodologies. For instance, research on the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate for pharmaceuticals, demonstrates the utility of such compounds in drug development (Xiu-lan, 2009).
Supramolecular Liquid Crystals
Research into the hydrogen-bonding interactions between non-mesomorphic compounds, including those with pyridyl and benzoate functionalities, sheds light on the formation of supramolecular liquid crystals. These findings have implications for the development of advanced materials with tailored mesophase behavior (Naoum et al., 2010).
Chemosensors for Fluoride Detection
Studies on methyl benzoate derivatives that act as anion sensors highlight their potential in developing colorimetric and fluorometric sensors. Such research is crucial for environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Antimicrobial Evaluation of Pyridyl Benzoate Derivatives
The synthesis and antimicrobial evaluation of substituted pyridyl 4-chlorobenzoates reveal the potential of such compounds in the development of new antibacterial agents. These findings contribute to the ongoing search for effective treatments against resistant bacterial strains (Eldeab, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-2-10(3-6-12)8-11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBRMTWXVJTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















